trans-3-Amino-1-boc-4-hydroxypiperidine hydrochloride
Overview
Description
trans-3-Amino-1-boc-4-hydroxypiperidine hydrochloride: is a chemical compound with the molecular formula C10H21ClN2O3 and a molecular weight of 252.74 g/mol. It is a derivative of piperidine, featuring an amino group, a hydroxyl group, and a tert-butoxycarbonyl (Boc) protecting group. This compound is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with trans-4-hydroxypiperidine as the starting material.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) chloride in the presence of a base such as triethylamine.
Amination: The protected piperidine is then subjected to an amination reaction using an appropriate amine source, such as ammonia or an amine derivative.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring high purity and yield. The process may include additional purification steps such as recrystallization or chromatography to achieve the desired quality.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The Boc group can be removed using acids or other reagents, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide or Dess-Martin periodinane.
Reduction: Typical reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Boc deprotection is often achieved using trifluoroacetic acid (TFA) or hydrochloric acid.
Major Products Formed:
Oxidation: Piperidine-4-one or piperidine-4-carbaldehyde.
Reduction: trans-3-Amino-1-boc-piperidine.
Substitution: trans-3-Amino-4-hydroxypiperidine.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition or activation. Medicine: It is utilized in the development of drugs targeting various diseases, such as cancer and neurological disorders. Industry: It finds applications in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which trans-3-Amino-1-boc-4-hydroxypiperidine hydrochloride exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would vary based on the biological context and the specific reactions it undergoes.
Comparison with Similar Compounds
trans-3-Amino-4-hydroxypiperidine: Lacks the Boc protecting group.
trans-4-Hydroxypiperidine: Lacks both the amino group and the Boc protecting group.
trans-3-Amino-1-boc-piperidine: Similar but without the hydroxyl group.
Uniqueness: The presence of both the amino group and the hydroxyl group, along with the Boc protecting group, makes trans-3-Amino-1-boc-4-hydroxypiperidine hydrochloride unique. This combination allows for versatile chemical modifications and applications in various fields.
Properties
IUPAC Name |
tert-butyl (3S,4S)-3-amino-4-hydroxypiperidine-1-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3.ClH/c1-10(2,3)15-9(14)12-5-4-8(13)7(11)6-12;/h7-8,13H,4-6,11H2,1-3H3;1H/t7-,8-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBNDPMQUQHWZIB-WSZWBAFRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)N)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]([C@H](C1)N)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1630907-19-5 | |
Record name | 1-Piperidinecarboxylic acid, 3-amino-4-hydroxy-, 1,1-dimethylethyl ester, hydrochloride (1:1), (3R,4R)-rel- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1630907-19-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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